molecular formula C33H30N2O10 B12461549 3,3'-Methanediylbis(6-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid)

3,3'-Methanediylbis(6-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid)

Katalognummer: B12461549
Molekulargewicht: 614.6 g/mol
InChI-Schlüssel: DDNBYEBPHZXMAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-({3-CARBOXY-4-[2-(4-METHOXYPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes multiple methoxyphenoxy and acetamido groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-CARBOXY-4-[2-(4-METHOXYPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of methoxyphenoxy acetamide derivatives, followed by their coupling with benzoic acid derivatives under specific reaction conditions. Common reagents used in these reactions include catalysts like palladium and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-({3-CARBOXY-4-[2-(4-METHOXYPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or methoxyphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-({3-CARBOXY-4-[2-(4-METHOXYPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical products.

Wirkmechanismus

The mechanism of action of 5-({3-CARBOXY-4-[2-(4-METHOXYPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

5-({3-CARBOXY-4-[2-(4-METHOXYPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C33H30N2O10

Molekulargewicht

614.6 g/mol

IUPAC-Name

5-[[3-carboxy-4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]methyl]-2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C33H30N2O10/c1-42-22-5-9-24(10-6-22)44-18-30(36)34-28-13-3-20(16-26(28)32(38)39)15-21-4-14-29(27(17-21)33(40)41)35-31(37)19-45-25-11-7-23(43-2)8-12-25/h3-14,16-17H,15,18-19H2,1-2H3,(H,34,36)(H,35,37)(H,38,39)(H,40,41)

InChI-Schlüssel

DDNBYEBPHZXMAH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)COC4=CC=C(C=C4)OC)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.